molecular formula C10H14N2O B119955 (R)-2-Amino-N-methyl-3-phenylpropanamide CAS No. 144836-90-8

(R)-2-Amino-N-methyl-3-phenylpropanamide

Cat. No. B119955
M. Wt: 178.23 g/mol
InChI Key: BVRKOQJETMBIDK-SECBINFHSA-N
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Description

(R)-2-Amino-N-methyl-3-phenylpropanamide is a chiral compound that is part of a broader class of amino acid derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and asymmetric synthesis. The (R)-enantiomer, in particular, has been the focus of several studies due to its relevance in the synthesis of biologically active molecules.

Synthesis Analysis

The synthesis of related compounds to (R)-2-Amino-N-methyl-3-phenylpropanamide has been explored in several studies. For instance, a one-pot synthesis method for (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives was developed, which involved the amide formation using Vilsmeier reagent to protect and activate the corresponding acid hydrochloride . Another study reported the synthesis of non-natural amino acids, including (R)-2-amino-3-fluoro-2-methylpropanoic acid, starting from enantiomerically pure (S)- and (R)-alpha-methyl-serine, which provided precursors for radiolabeling and potential PET radioligands for imaging brain tumors . Additionally, a diastereoselective synthesis approach was used to create (1R,2R)-1-alkyl-1-phenyl-2-methylaminopropanes, which involved asymmetric induction through the Grignard reaction of optically active α-aminoketones .

Molecular Structure Analysis

The molecular structure of (R)-2-Amino-N-methyl-3-phenylpropanamide and its derivatives is characterized by the presence of an amino group, a methyl group attached to the nitrogen, and a phenyl group. The stereochemistry of these compounds is crucial for their biological activity and interaction with biological targets. The absolute configuration of the chiral centers in these molecules has been determined through various synthetic strategies and stereochemical studies .

Chemical Reactions Analysis

Chemoselective reactions involving compounds similar to (R)-2-Amino-N-methyl-3-phenylpropanamide have been studied. For example, (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, which contains three nucleophilic centers, was reacted with dihaloalkanes and aldehydes to yield hexahydro-4-pyrimidinones or oxazolidines selectively . These reactions demonstrate the versatility and reactivity of such compounds, which can be exploited in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-Amino-N-methyl-3-phenylpropanamide derivatives are influenced by their molecular structure. The optical resolution of related compounds, such as (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid, was achieved using cinchonidine as a resolving agent, which led to the synthesis of optically active 2-amino-2-methyl-3-phenylpropanoic acid with high optical purity . These properties, including solubility, melting point, and optical activity, are essential for the practical application of these compounds in synthesis and potential therapeutic use.

Scientific Research Applications

Hydroaminomethylation of Oleochemicals

Hydroaminomethylation (HAM) of vegetable oils, a process relevant to the study of amino compounds like "(R)-2-Amino-N-methyl-3-phenylpropanamide," has been explored for the synthesis of bio-based compounds with potential industrial applications. This process involves grafting amines onto alkyl chains of vegetable oils, producing bifunctional HAM-products usable as monomers in polymer chemistry and bio-based surface-active agents. The process's simplicity and effectiveness offer a pathway to valuable functionalized bio-based compounds (Vanbésien et al., 2018).

Ninhydrin Reaction for Amino Acids Analysis

The ninhydrin reaction, which forms a purple dye known as Ruhemann's purple when reacting with primary amino groups, has extensive applications in analyzing amino acids, peptides, and proteins across various scientific disciplines. This reaction's adaptability to manual and automated processes, as well as its integration into analytical and biochemical studies, underscores its importance in the research of amino compounds and their derivatives (Friedman, 2004).

Acrylamide Research

Research on acrylamide, a synthetic monomer with wide industrial applications, offers insights into the synthesis and safety considerations relevant to compounds like "(R)-2-Amino-N-methyl-3-phenylpropanamide." The study of acrylamide's formation in foods and its biological effects provides a framework for understanding the chemical and toxicological aspects of similar compounds, highlighting the importance of managing potential health risks (Taeymans et al., 2004).

Tranexamic Acid: A Study in Amino Acid Derivatives

Tranexamic acid, a synthetic derivative of the amino acid lysine, showcases the therapeutic applications of amino acid derivatives, offering a perspective on the potential medical uses of compounds like "(R)-2-Amino-N-methyl-3-phenylpropanamide." Its role in reducing bleeding in various medical conditions exemplifies the clinical significance of targeted amino acid derivative research (McCormack, 2012).

properties

IUPAC Name

(2R)-2-amino-N-methyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-10(13)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRKOQJETMBIDK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546796
Record name N-Methyl-D-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-N-methyl-3-phenylpropanamide

CAS RN

144836-90-8
Record name N-Methyl-D-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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